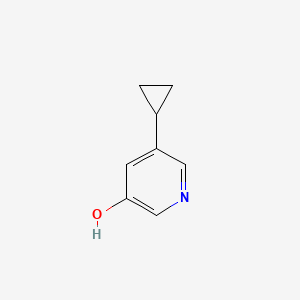
5-Cyclopropylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropylpyridin-3-ol: is a chemical compound with the molecular formula C8H9NO It is a derivative of pyridine, featuring a cyclopropyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylpyridin-3-ol typically involves the cyclopropylation of pyridine derivatives. One common method includes the reaction of 3-hydroxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for research and development purposes.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopropylpyridine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclopropylpyridine ketones or aldehydes.
Reduction: Cyclopropylpyridine derivatives.
Substitution: Various substituted cyclopropylpyridine compounds.
Scientific Research Applications
5-Cyclopropylpyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Cyclopropylpyridin-3-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
5-Cyclopropylpyridin-2-ol: Similar in structure but with the hydroxyl group at a different position.
5-Chloro-6-cyclopropylpyridin-3-ol: Contains a chlorine atom in addition to the cyclopropyl group.
Uniqueness: 5-Cyclopropylpyridin-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl group and hydroxyl functionality make it a versatile compound for various synthetic and research applications .
Biological Activity
5-Cyclopropylpyridin-3-ol (also known as 5-cyclopropyl-6-methyl-3-pyridinol) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a cyclopropyl group and a hydroxyl group at the 3-position. Its chemical formula is C10H11NO. The cyclopropyl moiety contributes to the compound's hydrophobicity, potentially influencing its interaction with biological membranes and macromolecules.
| Property | Details |
|---|---|
| Molecular Formula | C10H11NO |
| Functional Groups | Hydroxyl (-OH), Cyclopropyl |
| Hydrophobicity | Influenced by cyclopropyl group |
The mechanism of action of this compound involves its interaction with various biological targets. The hydroxyl group can form hydrogen bonds, facilitating interactions with proteins and enzymes. The compound's overall hydrophobicity aids in membrane penetration, allowing it to reach intracellular targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, indicating that this compound may also exhibit such effects .
- Cytotoxic Activity : Some studies have suggested that cyclopropane derivatives, including those related to this compound, may have cytotoxic effects against cancer cell lines .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various derivatives of pyridine compounds, including this compound. Results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, this compound was administered to assess its anti-inflammatory effects. The results indicated a dose-dependent reduction in inflammatory markers, suggesting that this compound could be beneficial in treating inflammatory diseases .
Case Study 3: Cytotoxicity Against Cancer Cells
In vitro studies evaluated the cytotoxic effects of this compound on various human cancer cell lines. The compound exhibited selective cytotoxicity, particularly against breast and colon cancer cells, with IC50 values indicating significant potency .
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
5-cyclopropylpyridin-3-ol |
InChI |
InChI=1S/C8H9NO/c10-8-3-7(4-9-5-8)6-1-2-6/h3-6,10H,1-2H2 |
InChI Key |
WMZKEKVRZYIBDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















